1-Ethyl-1H-pyrazol-4-amine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl system . One common method is the reaction of ethyl hydrazine with 4-chloro-3-nitrobenzaldehyde, followed by reduction and cyclization to form the pyrazole ring . Industrial production methods often employ multicomponent reactions and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrazole ring.
Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazol-4-amine dihydrochloride can be compared with other pyrazole derivatives, such as:
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. The unique substitution on the pyrazole ring of this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
1-ethylpyrazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-2-8-4-5(6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINGJXKEHJQQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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